Ethene, tetrafluoro-, telomer with pentafluoroiodoethane

CAS No.: 25398-32-7

Cat. No.: VC3693279

Molecular Formula: C4F9I

Molecular Weight: 345.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25398-32-7 |

|---|---|

| Molecular Formula | C4F9I |

| Molecular Weight | 345.93 g/mol |

| IUPAC Name | 1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene |

| Standard InChI | InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6 |

| Standard InChI Key | JTUFRAQTPUVTEM-UHFFFAOYSA-N |

| SMILES | C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F |

| Canonical SMILES | C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F |

Introduction

Chemical Properties and Structure

Basic Chemical Identifiers

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane possesses distinct chemical identifiers that characterize its molecular structure. Table 1 presents the key chemical identifiers of this compound.

| Property | Information |

|---|---|

| CAS No. | 25398-32-7 |

| Molecular Formula | C4F9I |

| Molecular Weight | 345.93 g/mol |

| IUPAC Name | 1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene |

| Standard InChI | InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6 |

| Standard InChIKey | JTUFRAQTPUVTEM-UHFFFAOYSA-N |

| SMILES | C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F |

| PubChem Compound | 161489 |

Table 1: Chemical Identifiers of Ethene, tetrafluoro-, telomer with pentafluoroiodoethane

Component Compounds

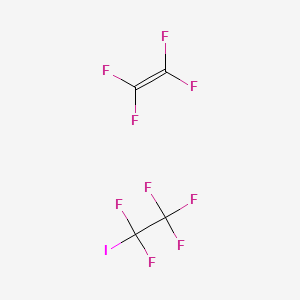

The telomer is composed of two primary component compounds: tetrafluoroethylene (CID 8301) and iodopentafluoroethane (CID 9636) . Understanding these components provides insights into the chemical behavior and properties of the resulting telomer.

Tetrafluoroethylene (C2F4) serves as the building block for the telomerization process. It is a colorless, odorless gas at standard conditions with a boiling point of -76.3°C . As a highly reactive fluorinated ethylene derivative, tetrafluoroethylene readily participates in polymerization and telomerization reactions .

Pentafluoroethyl iodide (C2F5I), also known as iodopentafluoroethane, is a dense gas with a pungent odor. It can be produced by electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane or by reacting tetrafluoroethylene with iodine and iodine pentafluoride . The reaction can be represented as:

This component provides the iodine functionality critical for further reactions in the telomerization process.

Synthesis and Production

Telomerization Process

The synthesis of ethene, tetrafluoro-, telomer with pentafluoroiodoethane involves a telomerization reaction, which is a specialized process in fluoropolymer chemistry. Telomerization differs from conventional polymerization in that it creates smaller, more controlled oligomeric products with specific end groups.

The synthesis begins with the preparation of pentafluoroiodoethane from tetrafluoroethene through a reaction with iodine-containing compounds . Subsequently, tetrafluoroethene is added to the pentafluoroiodoethane at a controlled molar ratio that determines the chain length of the final product . This process allows for precise control of the molecular structure and properties of the resulting telomer.

The fluorotelomer iodide oxidation process, initially developed by DuPont, serves as the basis for fluoropolymer production chemistry . The general reaction sequence can be represented as follows:

This process produces predominantly linear perfluorocarboxylic acids of even carbon numbers, which is a distinguishing feature compared to other fluorination techniques .

Alternative Production Methods

Alternative methods for producing fluorinated telomers involve the reaction of tetrafluoroethylene with alkali metal polyiodides. One such method includes reacting tetrafluoroethylene with a liquid aqueous alkali metal polyiodide at temperatures ranging from 50°C to 200°C under pressure conditions of 25 to 1000 pounds per square inch gauge .

For example, in one documented process, a liquid aqueous potassium polyiodide (prepared by dissolving iodine and potassium iodide in water) is charged into a pressure vessel, and tetrafluoroethylene is added. The temperature is raised to approximately 100°C, with pressure increasing then gradually dropping, indicating the completion of the reaction . This method yields tetrafluorinated compounds that can further react to form various telomers.

Industrial Applications

High-Performance Materials

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane demonstrates exceptional properties that make it valuable for high-performance materials development. Its excellent thermal stability allows it to maintain structural integrity at elevated temperatures, while its chemical resistance provides protection against corrosive environments. Additionally, its electrical insulation properties make it suitable for applications in electronic components and electrical systems.

The compound serves as a precursor for various specialized materials, including:

-

Chemical-resistant coatings and linings

-

Electrical insulation materials

-

High-performance seals and gaskets

-

Specialized polymer additives

These applications leverage the unique properties of the telomer to enhance material performance in challenging environments.

Polymer Industry Applications

In the polymer industry, the telomer serves as an important intermediate for producing specialized fluoropolymers. The presence of reactive iodine in the molecular structure allows for further modifications and functionalization, enabling the creation of tailored materials with specific properties.

The telomerization process allows for the creation of linear and branched polymers, which are crucial for different applications across various industries. These polymers exhibit exceptional properties including:

-

Low surface energy

-

High chemical resistance

-

Thermal stability

-

Weather resistance

-

Oil and water repellency

The resulting materials find applications in textile treatments, packaging materials, and specialized industrial coatings. Their unique properties make them particularly valuable in applications requiring resistance to extreme conditions .

Research Findings and Market Prospects

Research in the field of fluorinated telomers highlights their importance in developing materials with unique properties. Studies indicate that the process of telomerization allows for precise control over the molecular structure of the resulting compounds, enabling the development of materials with tailored characteristics.

The market for ethene, tetrafluoro-, telomer with pentafluoroiodoethane shows promising growth potential due to increasing demand for high-performance materials across various sectors. Several factors contribute to this growth:

-

Continuous technological advancements in materials science

-

Growing demand for chemical-resistant materials in industrial applications

-

Increasing focus on developing sustainable fluorinated materials

-

Expansion of applications in emerging industries

The compound's versatility and exceptional properties position it as a valuable component in the development of next-generation materials designed to meet specific industrial challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume